molecular formula C24H21N3O3 B032751 3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione CAS No. 125313-60-2

3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

Cat. No.: B032751
CAS No.: 125313-60-2
M. Wt: 399.4 g/mol
InChI Key: FUVJGBQDHCCGCD-UHFFFAOYSA-N
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Description

3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C24H21N3O3 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione , also known by its CAS number 125313-60-2 , is a bisindolylmaleimide derivative that has garnered attention for its potential biological activities, particularly as a protein kinase C (PKC) inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C24H21N3O3
  • Molecular Weight : 399.44 g/mol
  • SMILES : O=C(C(C1=CN(CCCO)C2=C1C=CC=C2)=C3C4=CN(C)C5=C4C=CC=C5)NC3=O

The primary mechanism by which this compound exerts its biological effects is through the inhibition of protein kinase C (PKC). PKC is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC activity, this compound may modulate signaling pathways associated with cancer progression and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
A549 (Lung)0.71Induction of apoptosis
HepG2 (Liver)0.95Cell cycle arrest
MCF7 (Breast)8.55Inhibition of proliferation

The compound has shown effectiveness against multiple cancer types by disrupting critical signaling pathways involved in tumor growth and survival .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines in various models, suggesting a potential role in treating inflammatory diseases .

Study 1: Antitumor Activity

A study conducted by Zhang et al. evaluated the antiproliferative effects of the compound on HepG2 and MCF7 cell lines. The results indicated that the compound significantly inhibited cell growth with IC50 values of 0.71 µM and 8.55 µM respectively, highlighting its potential as an anticancer agent .

Study 2: PKC Inhibition

Another research effort focused on the inhibition of PKC by this compound. The study found that it effectively reduced PKC activity in a dose-dependent manner, which correlated with decreased cell viability in cancer cell lines . This suggests that targeting PKC could be a viable strategy for cancer therapy.

Properties

IUPAC Name

3-[1-(3-hydroxypropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-26-13-17(15-7-2-4-9-19(15)26)21-22(24(30)25-23(21)29)18-14-27(11-6-12-28)20-10-5-3-8-16(18)20/h2-5,7-10,13-14,28H,6,11-12H2,1H3,(H,25,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVJGBQDHCCGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 200 mg of 3-[1-(3-acetoxypropyl)-3-indolyl]-4-(1-methyl-3-indolyl)furan-2,5-dione in 1 ml of DMF and 2 ml of 33% aqueous ammonia was heated to 100° C. for 2 hours. 50 ml of water were added and the resulting solid was filtered off, dried and recrystallized from ethyl acetate to give 85 mg of 3-[1-(3-hydroxypropyl)-3-indolyl]-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione, m.p. 185°-187° C.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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